molecular formula C14H18N2O4S B11239375 5-(methylsulfonyl)-N-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11239375
M. Wt: 310.37 g/mol
InChI Key: LCGUUMBTOLLWRF-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzoxazepine derivatives, which undergo functionalization to introduce the methanesulfonyl and prop-2-en-1-yl groups. Common reagents used in these reactions include sulfonyl chlorides, alkenes, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, where it is evaluated for its pharmacological properties. Researchers investigate its efficacy as a therapeutic agent for various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its specific functional groups and structural features. These unique characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

5-methylsulfonyl-N-prop-2-enyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H18N2O4S/c1-3-9-15-14(17)13-8-10-16(21(2,18)19)11-6-4-5-7-12(11)20-13/h3-7,13H,1,8-10H2,2H3,(H,15,17)

InChI Key

LCGUUMBTOLLWRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NCC=C

Origin of Product

United States

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